5-Bromo-2-chlorobenzoyl chloride

Description

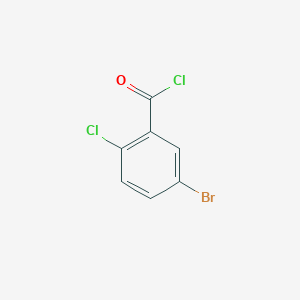

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIQQJRRMJWMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373603 | |

| Record name | 5-bromo-2-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-52-7 | |

| Record name | 5-Bromo-2-chlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-chlorobenzoyl Chloride: Synthesis, Applications, and Experimental Insights

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on 5-Bromo-2-chlorobenzoyl chloride. This key chemical intermediate, identified by CAS Number 21900-52-7 , is pivotal in the synthesis of various high-value pharmaceutical compounds.[1][2][3] Its bifunctional nature, featuring both bromine and chlorine substituents on a reactive benzoyl chloride core, makes it a versatile building block in modern organic synthesis.[4] This document provides an in-depth analysis of its properties, synthesis protocols, and critical applications, with a focus on its role in the development of therapeutic agents.

Core Properties and Specifications

This compound is an organic compound characterized by a benzene ring substituted with a bromine atom at the 5-position, a chlorine atom at the 2-position, and a reactive acyl chloride group at the 1-position.[4] This substitution pattern imparts specific reactivity and electrophilic properties that are leveraged in multi-step syntheses.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 21900-52-7 | [1][2] |

| Molecular Formula | C₇H₃BrCl₂O | [2][3] |

| Molecular Weight | 253.91 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | Benzoyl chloride, 5-bromo-2-chloro- | [1][2][3] |

| Appearance | Solid | [3] |

| Storage | Store at 2°C - 8°C in a dry, well-sealed container. |

Visualization of Chemical Structure

The structural arrangement of the atoms is critical to its reactivity, particularly the electrophilicity of the carbonyl carbon.

Caption: Chemical structure of this compound.

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most prevalent and efficient synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid. Thionyl chloride (SOCl₂) is a commonly used chlorinating agent for this transformation, often with a catalytic amount of a tertiary amine like pyridine or a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6][7]

Experimental Workflow: A Validated Protocol

This protocol is a synthesis of established methods found in both patent literature and supplier documentation.[5][6][7]

Step 1: Reagent Preparation

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 5-bromo-2-chlorobenzoic acid (100 g, 0.43 mol) in dichloromethane (500 mL).[5][7]

-

Add a catalytic amount of pyridine (1 g) or DMF (0.1 mL) to the solution.[5][6][7]

Step 2: Chlorination Reaction

-

Slowly add thionyl chloride (60.5 g, 0.51 mol) dropwise to the mixture at room temperature to control the initial exothermic reaction.[5][7]

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for dichloromethane) for 2 to 4 hours.[5][6][7]

Step 3: Monitoring and Work-up

-

Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.[5][7]

-

Upon completion, remove the solvent and excess thionyl chloride by distillation under reduced pressure.[5][6][7]

Step 4: Product Isolation

-

The resulting crude product, this compound, is often obtained as a solid or oil with high purity (typically >97%) and can be used directly in subsequent steps without further purification.[5][6][7] The yield is generally high, often reaching 97-99%.[5][6][7]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Core Application: A Cornerstone in Antidiabetic Drug Synthesis

This compound is a critical intermediate in the synthesis of Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][7] SGLT2 inhibitors are a class of drugs used to treat type 2 diabetes. The synthesis of Dapagliflozin and related compounds often involves a Friedel-Crafts acylation reaction where this compound is used to introduce the substituted benzoyl moiety onto another aromatic ring.[8]

This compound's structure is integral to forming the core of the final drug molecule, making its purity and availability essential for pharmaceutical manufacturing. Its role extends to the synthesis of labeled isotopes and glucuronide metabolites of Dapagliflozin, which are crucial for metabolism and pharmacokinetic studies.[1][7]

Diagram: Role in Pharmaceutical Synthesis

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C7H3BrCl2O | CID 2756871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE | CymitQuimica [cymitquimica.com]

- 4. CAS 21900-52-7: this compound [cymitquimica.com]

- 5. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 7. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE | 21900-52-7 [chemicalbook.com]

- 8. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

5-Bromo-2-chlorobenzoyl chloride molecular weight

An In-Depth Technical Guide to 5-Bromo-2-chlorobenzoyl Chloride: Synthesis, Properties, and Applications

Introduction

This compound is a halogenated aromatic acyl chloride that serves as a pivotal intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring a benzene ring substituted with a bromo, a chloro, and a highly reactive acyl chloride group, makes it a versatile building block for introducing the 5-bromo-2-chlorobenzoyl moiety into larger molecules. This guide provides a comprehensive overview of this compound, including its molecular weight and physicochemical properties, detailed synthesis protocols, key applications in drug development, and essential safety and handling information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| Molecular Weight | 253.91 g/mol | |

| Molecular Formula | C₇H₃BrCl₂O | [2][3] |

| CAS Number | 21900-52-7 | [2][3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [3] |

| InChI Key | TZIQQJRRMJWMDI-UHFFFAOYSA-N | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere |

The molecular weight of this compound is a fundamental property, calculated from the atomic weights of its constituent atoms. PubChem lists its monoisotopic mass as 251.87443 Da.[4]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the chlorination of 5-bromo-2-chlorobenzoic acid. This reaction is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound from 5-bromo-2-chlorobenzoic acid using thionyl chloride.[5][6][7]

Materials:

-

5-Bromo-2-chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Pyridine or N,N-Dimethylformamide (DMF) (catalyst)

-

Dichloromethane (DCM) (solvent)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 5-bromo-2-chlorobenzoic acid (1 equivalent) in anhydrous dichloromethane.

-

Catalyst Addition: Add a catalytic amount of pyridine or DMF to the solution.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (approximately 1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5][7]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and dichloromethane by distillation under reduced pressure.

-

Product Isolation: The resulting residue is the crude this compound, which is often a yellow solid or oil.[6] For many applications, the crude product is of sufficient purity to be used directly in the next synthetic step.[5][7]

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is critical because acyl chlorides are highly reactive towards water, which would hydrolyze the product back to the carboxylic acid.

-

Catalyst: Pyridine or DMF acts as a catalyst to accelerate the reaction between the carboxylic acid and thionyl chloride.

-

Reflux: Heating the reaction to reflux increases the reaction rate, ensuring the complete conversion of the starting material in a reasonable timeframe.

-

Distillation under Reduced Pressure: This technique allows for the removal of the volatile solvent and excess thionyl chloride at a lower temperature, preventing potential degradation of the desired product.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its primary application is in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.

Role in the Synthesis of Dapagliflozin

This compound is a crucial building block in the synthesis of Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor.[2] It is also used in the synthesis of labeled and unlabeled isotopes of glucuronide metabolites of dapagliflozin for research purposes.[2]

Logical Relationship Diagramdot

Sources

- 1. CAS 21900-52-7: this compound [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE | CymitQuimica [cymitquimica.com]

- 4. This compound | C7H3BrCl2O | CID 2756871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 7. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE | 21900-52-7 [chemicalbook.com]

5-Bromo-2-chlorobenzoyl chloride physical properties

An In-Depth Technical Guide to the Physicochemical Properties and Handling of 5-Bromo-2-chlorobenzoyl Chloride

Introduction

This compound is a highly reactive, multi-functional chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a benzene ring substituted with bromine, chlorine, and a reactive acyl chloride group, makes it a versatile building block for complex organic synthesis. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into its core physical properties, synthesis, handling protocols, and applications, with a particular focus on its role in the synthesis of modern therapeutics. The compound is notably a key intermediate in the manufacturing of Dapagliflozin, a potent and selective SGLT2 inhibitor used in the treatment of type 2 diabetes.[1][2] Understanding the specific characteristics of this reagent is paramount for its safe, effective, and efficient use in research and development.

Section 1: Core Physicochemical Properties

The physical properties of this compound dictate its behavior under various experimental conditions and are critical for process design, safety assessments, and purification strategies. While it is often generated and used in situ without purification, understanding its intrinsic properties is essential.[2][3] The compound is typically a solid or a pale yellow oil at room temperature.[4][5][6][7]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 21900-52-7 | [4][5][8] |

| Molecular Formula | C₇H₃BrCl₂O | [1][4][9] |

| Molecular Weight | 253.91 g/mol | [1][9][10] |

| Physical Form | Solid / Pale Yellow Oil | [4][5][6] |

| Boiling Point | 281.4 °C at 760 mmHg | [9][11] |

| Density | 1.763 - 1.8 g/cm³ | [6][9][11] |

| Flash Point | 124 °C | [9] |

| Refractive Index | 1.597 | [9] |

| InChI Key | TZIQQJRRMJWMDI-UHFFFAOYSA-N |[4][5][8] |

The high boiling point indicates low volatility under standard laboratory conditions, minimizing inhalation risks if handled properly. Its density, significantly higher than water, is a relevant factor for phase separations in aqueous workups. The acyl chloride functional group imparts high reactivity, particularly towards nucleophiles like water, necessitating anhydrous handling conditions to prevent hydrolysis back to the parent carboxylic acid.

Section 2: Synthesis and Reactivity

Primary Synthesis Route

The most prevalent and industrially relevant method for preparing this compound is through the chlorination of its corresponding carboxylic acid, 5-Bromo-2-chlorobenzoic acid.[12][13] This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Causality in Reagent Selection:

-

Thionyl Chloride & Oxalyl Chloride: These reagents are favored because their reaction byproducts are gaseous (SO₂, HCl, CO, CO₂), which are easily removed from the reaction mixture, simplifying the purification process and often allowing the product to be used directly in the subsequent step.[3][6]

-

Catalyst (DMF or Pyridine): A catalytic amount of N,N-dimethylformamide (DMF) or pyridine is frequently added.[2][3][7] These catalysts function by forming a more reactive intermediate (the Vilsmeier reagent in the case of DMF and oxalyl chloride), which then rapidly acylates the substrate, accelerating the rate of reaction.

Experimental Protocol: Synthesis from 5-Bromo-2-chlorobenzoic Acid

This protocol is a representative synthesis adapted from established literature procedures.[2][3]

-

Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add 5-Bromo-2-chlorobenzoic acid (1 eq).

-

Solvent Addition: Add an anhydrous aprotic solvent, such as dichloromethane (DCM) or toluene, to the flask (approx. 4-5 mL per gram of acid).

-

Catalyst Addition: Add a catalytic amount of DMF (e.g., 2-3 drops) to the suspension.

-

Reagent Addition: While stirring, slowly add thionyl chloride (approx. 1.2 eq) or oxalyl chloride (approx. 1.2 eq) dropwise at room temperature. Note: The reaction is exothermic and will evolve HCl gas, requiring a proper scrubbing system.

-

Reaction: Heat the reaction mixture to a gentle reflux (approx. 40 °C for DCM) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and TLC analysis.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent and excess chlorinating agent are removed under reduced pressure using a rotary evaporator. The resulting crude this compound (often a yellow oil or solid) is typically of sufficient purity (yields often >95%) to be used directly in the next synthetic step.[3][6][7]

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Section 3: Safety, Handling, and Storage

Due to its high reactivity and corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

The compound is classified as hazardous under the Globally Harmonized System (GHS).[8]

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement |

|---|---|

| H302/H332 | Harmful if swallowed or if inhaled.[5][8] |

| H314 | Causes severe skin burns and eye damage.[5][8] |

| H317 | May cause an allergic skin reaction.[8] |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[8] |

| H400 | Very toxic to aquatic life.[8] |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[5][6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5][6] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5][6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| P405 | Store locked up.[5][6] |

Handling and Storage Protocols

-

Self-Validating System for Handling:

-

Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent exposure to corrosive vapors.

-

Personal Protective Equipment (PPE): A full set of PPE is required, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles. A face shield is recommended for larger quantities.

-

Anhydrous Techniques: Use oven-dried glassware and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by atmospheric moisture.

-

-

Storage: The compound must be stored in a tightly sealed container, preferably under an inert atmosphere. Refrigeration at 2-8°C is recommended to ensure long-term stability and minimize degradation.[5][14] Store away from water, alcohols, and other nucleophilic reagents.

Section 4: Application in Drug Development: Dapagliflozin Synthesis

This compound is a critical precursor in the synthesis of C-aryl glucoside SGLT2 inhibitors, a class of antidiabetic drugs. Its most prominent application is in the synthesis of Dapagliflozin.[1][2] In this context, it is used in a Friedel-Crafts acylation reaction to form a diaryl ketone, which is a central intermediate that establishes the core structure of the final drug molecule.[7][15]

Logical Flow in Pharmaceutical Synthesis

The diagram below illustrates the logical progression from the starting intermediate to the core structure of a C-aryl glucoside drug, highlighting the pivotal role of this compound.

Caption: Role of this compound in drug synthesis.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern medicinal chemistry. Its well-defined physical properties, predictable reactivity, and established synthesis protocols make it a reliable building block for constructing complex molecular architectures. A thorough understanding of its physicochemical characteristics, combined with stringent adherence to safety and handling procedures, allows researchers to leverage its synthetic potential fully, paving the way for the development of next-generation pharmaceuticals.

References

- CAS No : 21900-52-7 | Product Name : this compound | Pharmaffili

- This compound | C7H3BrCl2O | CID 2756871 - PubChem. [Link]

- Specifications of this compound - Capot Chemical. [Link]

- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google P

- 5-Bromo-2-Chlorobenzoic Acid - Glindia. [Link]

- This compound | CAS#:21900-52-7 | Chemsrc. [Link]

- A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - P

- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google P

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE | 21900-52-7 [chemicalbook.com]

- 3. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE | CymitQuimica [cymitquimica.com]

- 5. 5-Bromo-2-chloro-benzoyl chloride | 21900-52-7 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 8. This compound | C7H3BrCl2O | CID 2756871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 21900-52-7 [chemnet.com]

- 10. capotchem.com [capotchem.com]

- 11. This compound | CAS#:21900-52-7 | Chemsrc [chemsrc.com]

- 12. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 13. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 [chemicalbook.com]

- 14. 21900-52-7|5-Bromo-2-chloro-benzoyl chloride|BLD Pharm [bldpharm.com]

- 15. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to 5-Bromo-2-chlorobenzoyl Chloride: Synthesis, Application, and Best Practices

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-bromo-2-chlorobenzoyl chloride, a pivotal chemical intermediate in modern synthetic chemistry. Moving beyond a simple data sheet, this document offers in-depth insights into its synthesis, mechanistic underpinnings, critical applications in drug development, and field-tested protocols for its use and safe handling. The content is structured to empower researchers with the causal understanding necessary for effective and safe utilization of this versatile reagent.

Core Molecular Profile and Physicochemical Properties

This compound is a di-halogenated aromatic acyl chloride. The strategic placement of the bromine and chlorine atoms, combined with the reactive acyl chloride moiety, makes it a highly valuable building block in organic synthesis.

Chemical Structure and Identification

-

IUPAC Name: this compound[1]

-

Molecular Weight: 253.90 g/mol [1]

-

Canonical SMILES: C1=CC(=C(C=C1Br)C(=O)Cl)Cl[1]

-

InChI Key: TZIQQJRRMJWMDI-UHFFFAOYSA-N[4]

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical Data

This table summarizes the key physical and chemical properties of this compound. These parameters are essential for designing experiments, particularly for reaction setup and purification.

| Property | Value | Source(s) |

| Physical Form | Solid, powder | [3] |

| Melting Point | 154-156 °C (lit.) | Not explicitly found, value is for 5-Bromo-2-chlorobenzoic acid |

| Boiling Point | 281.4 °C at 760 mmHg (Predicted) | [5] |

| Purity | Typically ≥97% | [3][4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

Synthesis and Mechanistic Insights

The primary and most efficient route to this compound is the chlorination of its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF) or pyridine.[6]

Synthetic Protocol: From Carboxylic Acid to Acyl Chloride

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

5-Bromo-2-chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Pyridine or N,N-dimethylformamide (DMF) (catalytic)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet to a scrubber), suspend 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of pyridine or DMF (e.g., 1-2 drops per 10g of starting material).

-

Slowly add thionyl chloride (approx. 1.2-1.5 eq) dropwise to the stirred suspension at room temperature. Gas evolution (HCl and SO₂) will be observed.

-

Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours.[6] The reaction progress can be monitored by TLC until the starting material is consumed.[6]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude this compound is often a yellow oil or solid and is typically of sufficient purity (yields often >95%) to be used directly in the next step without further purification.[6]

The Causality Behind the Mechanism

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic example of nucleophilic acyl substitution. The key to this reaction's success is the transformation of the poor leaving group (-OH) of the carboxylic acid into an excellent leaving group.

Diagram 2: Synthesis Workflow

A simplified workflow for the synthesis of this compound.

The mechanism proceeds as follows:

-

Activation: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: A protonated chlorosulfite intermediate is formed.

-

Leaving Group Formation: A chloride ion, displaced in the initial attack or from another molecule of thionyl chloride, deprotonates the hydroxyl group, forming a highly reactive acyl chlorosulfite intermediate. This step is crucial as it transforms the -OH into a much better leaving group (-OSOCl).

-

Nucleophilic Attack: A chloride ion (now acting as a nucleophile) attacks the electrophilic carbonyl carbon.

-

Elimination: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of the chlorosulfite group. This group readily decomposes into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion according to Le Châtelier's principle.

Application in Drug Development: The Synthesis of Dapagliflozin

This compound is a critical intermediate in the synthesis of Dapagliflozin, a potent and selective inhibitor of sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes.[2][6]

Key Reaction: Friedel-Crafts Acylation

The primary role of this compound in this synthesis is as an acylating agent in a Friedel-Crafts reaction with phenetole (ethoxybenzene). This reaction forms the diaryl ketone, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, which is a core structural component of Dapagliflozin.

Diagram 3: Friedel-Crafts Acylation Pathway

The role of this compound in the Friedel-Crafts acylation step.

Experimental Protocol: Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

This protocol provides a general procedure for the Friedel-Crafts acylation.

Materials:

-

This compound

-

Phenetole

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (aq., dilute)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 - 1.5 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.0 eq) and phenetole (1.0-1.2 eq) in anhydrous DCM.

-

Slowly add the solution from step 3 to the stirred AlCl₃ suspension, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Work-up: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired diaryl ketone.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show three signals in the aromatic region (approx. 7.5-8.0 ppm). The protons on the aromatic ring will appear as doublets and a doublet of doublets, with coupling constants characteristic of their ortho and meta relationships.

-

¹³C NMR: The spectrum will display signals for the six aromatic carbons and one carbonyl carbon. The carbonyl carbon is expected to be the most downfield signal (typically >165 ppm). The carbon atoms attached to the halogens will also show characteristic shifts.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of an acyl chloride is expected in the region of 1750-1800 cm⁻¹. Additional bands will be present for C-Cl, C-Br, and aromatic C-H and C=C stretching.

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate safety precautions. As an acyl chloride, it is corrosive and reacts with moisture.

Hazard Identification

-

GHS Classification: Causes severe skin burns and eye damage. Harmful if swallowed. May cause an allergic skin reaction and respiratory irritation.[7]

Handling and Storage

-

Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield. Avoid breathing dust or vapors. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from water and incompatible materials such as alcohols, amines, and strong bases. Store under inert atmosphere.[4]

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal

-

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Due to its reactivity with water, it should be quenched carefully by a trained professional before disposal. A common method is the slow addition to a stirred, cooled solution of sodium bicarbonate.

Conclusion

This compound is a potent and versatile reagent with a critical role in the synthesis of complex molecules, most notably the antidiabetic drug Dapagliflozin. A thorough understanding of its synthesis, the mechanism of its reactions, and stringent adherence to safety protocols are paramount for its effective and responsible use in research and development. This guide serves as a foundational resource to empower scientists in leveraging the synthetic potential of this important chemical intermediate.

References

- PubChem. This compound. National Center for Biotechnology Information.

- Pharmaffiliates. This compound. CAS No: 21900-52-7.

- NIST. 5-Bromo-2-chlorobenzoic acid. NIST Chemistry WebBook.

- Pharmaffiliates. This compound.

- Chemsrc. This compound. CAS#: 21900-52-7.

Sources

- 1. This compound | C7H3BrCl2O | CID 2756871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-chlorobenzoic acid [webbook.nist.gov]

- 3. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE | CymitQuimica [cymitquimica.com]

- 4. 5-Bromo-2-chloro-benzoyl chloride | 21900-52-7 [sigmaaldrich.com]

- 5. This compound | CAS#:21900-52-7 | Chemsrc [chemsrc.com]

- 6. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE | 21900-52-7 [chemicalbook.com]

- 7. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 1H NMR spectrum [chemicalbook.com]

- 8. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 13C NMR [m.chemicalbook.com]

5-Bromo-2-chlorobenzoyl chloride synthesis from 5-bromo-2-chlorobenzoic acid

<An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chlorobenzoyl Chloride from 5-bromo-2-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1][2] Notably, it serves as a key building block in the production of Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[2][3] The high reactivity of the acyl chloride functional group, enhanced by the presence of electron-withdrawing halogen substituents on the aromatic ring, makes it a versatile reagent for acylation reactions.[1][4] This guide provides a comprehensive technical overview of the synthesis of this compound from its corresponding carboxylic acid, focusing on the underlying chemical principles, a comparative analysis of common synthetic routes, a detailed experimental protocol, and critical safety considerations.

Core Principles: The Conversion of Carboxylic Acids to Acyl Chlorides

The transformation of a carboxylic acid to an acyl chloride is a fundamental reaction in organic synthesis. It involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom.[5] This conversion is energetically unfavorable on its own, as the hydroxyl group is a poor leaving group. Therefore, the reaction requires a chlorinating agent to activate the carboxylic acid and facilitate the substitution.[6][7]

Several reagents are commonly employed for this purpose, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃).[5][8][9] The choice of reagent often depends on the scale of the reaction, the sensitivity of the substrate to acidic conditions, and the desired purity of the final product. For the synthesis of this compound, thionyl chloride and oxalyl chloride are the most frequently utilized reagents due to their efficiency and the formation of gaseous byproducts that are easily removed from the reaction mixture.[8][10][11]

Reaction Mechanism: The Role of Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.[12][13] The key steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[14]

-

Formation of a Chlorosulfite Intermediate: This initial attack leads to the formation of a highly reactive intermediate and the expulsion of a chloride ion.[12][15]

-

Nucleophilic Acyl Substitution: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[12][13]

-

Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, leading to the formation of the desired acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[13][14]

The evolution of these gaseous byproducts helps to drive the reaction to completion according to Le Châtelier's principle.

Comparative Analysis of Chlorinating Agents

| Reagent | Advantages | Disadvantages | Byproducts |

| Thionyl Chloride (SOCl₂) ** | Cost-effective, gaseous byproducts are easily removed.[8][11] | Can lead to side reactions with sensitive functional groups, excess reagent can be difficult to remove completely.[16] | SO₂, HCl (gases)[8] |

| Oxalyl Chloride ((COCl)₂) ** | Milder and more selective than thionyl chloride, volatile byproducts.[10] | More expensive than thionyl chloride, can decompose to produce carbon monoxide.[10][17] | CO, CO₂, HCl (gases)[10] |

| Phosphorus Pentachloride (PCl₅) | Highly reactive.[8] | Solid reagent, produces solid byproducts that can complicate purification.[8][9] | POCl₃, HCl[8] |

| Phosphorus Trichloride (PCl₃) | Liquid reagent.[8] | Less reactive than PCl₅, produces phosphorous acid which can be difficult to separate.[8][9] | H₃PO₃[8] |

For the synthesis of this compound, thionyl chloride is often the preferred reagent due to its cost-effectiveness and the straightforward removal of its byproducts, leading to a high yield of the desired product.[18][19]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound using thionyl chloride.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | 100 g | 0.425 |

| Thionyl chloride | SOCl₂ | 118.97 | 60.5 g (36.3 mL) | 0.509 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 500 mL | - |

| Pyridine (catalyst) | C₅H₅N | 79.10 | 1 g | 0.0126 |

Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a 1 L round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.

-

Charging the Reactor: To the flask, add 5-bromo-2-chlorobenzoic acid (100 g, 0.425 mol) and dichloromethane (500 mL). Stir the mixture to dissolve the solid.

-

Catalyst Addition: Add pyridine (1 g, 0.0126 mol) to the reaction mixture. Pyridine acts as a catalyst, accelerating the reaction.[18]

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (60.5 g, 0.509 mol) dropwise to the stirred solution at room temperature using the dropping funnel. The addition should be controlled to manage the evolution of HCl gas.[18]

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40°C) and maintain for 3.5 hours.[18] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the dichloromethane and any excess thionyl chloride by distillation under reduced pressure.[3][18] The resulting crude this compound is often of sufficient purity (yields typically around 97%) to be used directly in subsequent reactions without further purification.[3][18]

Purification (Optional)

If a higher purity is required, the crude product can be purified by fractional distillation under reduced pressure.[8][9] However, care must be taken as acyl chlorides can be thermally labile. An alternative purification method involves dissolving the crude product in an inert solvent like toluene and washing with a dilute sodium bicarbonate solution to remove any remaining acidic impurities, followed by drying and removal of the solvent.[20][21]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. Due to the limited availability of public spectroscopic data for this specific molecule, the following are predicted values based on structurally similar compounds.[22]

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show three signals in the aromatic region (δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum should display signals for the carbonyl carbon (δ 165-170 ppm) and the six aromatic carbons.

-

IR (KBr): The infrared spectrum will exhibit a strong characteristic absorption band for the carbonyl group (C=O) of the acyl chloride at approximately 1750-1800 cm⁻¹.

-

Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (253.91 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[23]

Visualizing the Process

Reaction Mechanism Diagram

Caption: Experimental Synthesis Workflow.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals that require strict safety protocols.

-

Thionyl Chloride: Thionyl chloride is a highly corrosive and toxic substance. [24]It reacts violently with water, releasing toxic gases (HCl and SO₂). [24][25]It can cause severe burns to the skin and eyes and is harmful if inhaled or swallowed. [24]* Oxalyl Chloride: Oxalyl chloride is also highly toxic and corrosive. [17]Upon contact with moisture, it can decompose to produce carbon monoxide, a colorless and odorless toxic gas. [17]* This compound: The product itself is corrosive and can cause irritation to the skin and mucous membranes. [1]

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat. [25][26]* Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood. [25]* Handling: Handle thionyl chloride and oxalyl chloride with extreme care, avoiding contact with skin, eyes, and clothing. [24]Do not breathe the vapors. [25]* Quenching: Any residual chlorinating agent must be quenched carefully. A recommended procedure is to first dilute with an inert solvent (e.g., dichloromethane) and then slowly add to a cooled solution of a weak base like sodium bicarbonate. [17]* Spill Cleanup: In case of a spill, evacuate the area and absorb the spill with an inert material like vermiculite or dry sand. [17]* Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound from 5-bromo-2-chlorobenzoic acid is a robust and efficient process, crucial for the production of various high-value chemicals. The use of thionyl chloride as the chlorinating agent offers a practical and high-yielding route, provided that stringent safety precautions are observed. This guide has provided a comprehensive overview of the theoretical principles, a detailed experimental protocol, and the necessary safety measures to ensure a successful and safe synthesis. Researchers and professionals in the field of drug development can leverage this information to confidently produce this key synthetic intermediate.

References

- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.

- Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids.

- Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.

- Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide.

- Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

- JoVE. (2025, May 22). Carboxylic Acids to Acid Chlorides.

- Khodja, A. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.

- College of Saint Benedict & Saint John's University. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride. Reactivity: substitution at carboxyl.

- Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill.

- The Organic Chemistry Tutor. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism. YouTube.

- Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.

- Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.

- Wikipedia. (n.d.). Oxalyl chloride.

- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

- PubChem. (n.d.). This compound.

- Pharmaffiliates. (n.d.). CAS No : 21900-52-7 | Product Name : this compound.

- Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.

- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.

- YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4.

- Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide.

- Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides.

- Wolfa. (2025, December 25). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching.

- LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia.

- YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 1.

- Googleapis.com. (2016, April 28). Br O O.

- Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros.

- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

- ResearchGate. (n.d.). 19.2 PREPARATION OF ACYL CHLORIDES.

- Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.

- WIPO Patentscope. (n.d.). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid.

Sources

- 1. CAS 21900-52-7: this compound [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE | 21900-52-7 [chemicalbook.com]

- 4. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 5. youtube.com [youtube.com]

- 6. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 16. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 17. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]

- 18. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 19. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 20. echemi.com [echemi.com]

- 21. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. This compound | C7H3BrCl2O | CID 2756871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. westliberty.edu [westliberty.edu]

- 25. fishersci.com [fishersci.com]

- 26. tcichemicals.com [tcichemicals.com]

reactivity of 5-Bromo-2-chlorobenzoyl chloride with nucleophiles

An In-Depth Technical Guide to the Reactivity of 5-Bromo-2-chlorobenzoyl Chloride with Nucleophiles

Abstract

This compound is a pivotal intermediate in modern organic synthesis, particularly in the development of pharmaceutical agents such as the SGLT2 inhibitor Dapagliflozin.[1] Its trifunctional nature—featuring a highly reactive acyl chloride, a chloro substituent, and a bromo substituent on an aromatic ring—presents a landscape of synthetic opportunities and challenges. This guide provides an in-depth analysis of its reactivity, focusing on the chemoselective reactions with common nucleophiles. We will explore the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the causality behind procedural choices to empower researchers in leveraging this versatile building block.

Molecular Architecture and Electronic Profile

At the heart of this compound's reactivity is the acyl chloride functional group (-COCl). The carbonyl carbon is rendered highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This electronic deficiency makes it an exceptionally reactive site for nucleophilic attack.

The aromatic ring is substituted with two halogen atoms: a chlorine atom at the 2-position (ortho to the acyl group) and a bromine atom at the 5-position (meta to the acyl group). These substituents deactivate the ring towards electrophilic aromatic substitution but are themselves potential sites for other transformations, such as cross-coupling reactions. However, the reactivity of the acyl chloride is so pronounced that it overwhelmingly dictates the outcome of reactions with most nucleophiles under standard conditions.

The Core Reaction: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound is nucleophilic acyl substitution. This is not a single-step (SN2-like) displacement. Instead, it proceeds via a well-established two-step addition-elimination mechanism .[2][3][4]

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient, sp³-hybridized tetrahedral intermediate.[3][4]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O π-bond, expelling the most stable leaving group—in this case, the chloride ion.[2]

Acyl chlorides are among the most reactive carboxylic acid derivatives because the chloride ion is an excellent leaving group (the conjugate base of a strong acid, HCl).[4][5] This high reactivity allows for facile reactions with a wide range of nucleophiles, often at or below room temperature.

Caption: The addition-elimination mechanism for acyl chlorides.

Reactivity with N-Nucleophiles: Amide Synthesis

The reaction with primary and secondary amines is a robust and highly efficient method for forming benzamides. These reactions are typically rapid, high-yielding, and proceed readily at ambient temperatures.[6]

Causality: The high nucleophilicity of amines drives the reaction forward. A crucial experimental consideration is the liberation of hydrogen chloride (HCl) gas as a byproduct. This acidic gas can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is almost always included to act as an HCl scavenger.[6] An excess of the reactant amine (if inexpensive) can also serve this purpose.

Experimental Protocol: Synthesis of N-Aryl-5-bromo-2-chlorobenzamide

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the desired aniline (1.0 eq.) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (1.2 eq.).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is critical to manage the exothermicity of the reaction and prevent side reactions.

-

Addition: Dissolve this compound (1.05 eq.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can typically be purified by recrystallization or flash column chromatography.[7][8]

Caption: General workflow for the synthesis of benzamides.

Reactivity with O-Nucleophiles: Ester Synthesis & Hydrolysis

Alcohols and water, while generally weaker nucleophiles than amines, readily react with this compound.

-

Esterification: The reaction with alcohols produces esters. The reaction kinetics are generally slower than with amines and may require gentle heating or the use of a catalyst like pyridine or 4-dimethylaminopyridine (DMAP) to accelerate the process.[9]

-

Hydrolysis: As an acyl chloride, the compound is sensitive to moisture. It will readily react with water to hydrolyze back to the parent 5-bromo-2-chlorobenzoic acid.[10] This necessitates the use of anhydrous solvents and inert atmospheres during reactions to prevent unwanted consumption of the starting material.

Table 1: Reaction Conditions for Amide and Ester Synthesis

| Nucleophile | Reagent(s) | Base/Catalyst | Solvent | Temperature | Typical Yield |

| Primary/Secondary Amine | R¹R²NH | Triethylamine | DCM, THF | 0 °C to RT | >90% |

| Alcohol | R-OH | Pyridine/DMAP | DCM, Toluene | RT to 40 °C | 85-95% |

| Water | H₂O | (Uncatalyzed) | (If present) | RT | (Hydrolysis) |

Reactivity with C-Nucleophiles: Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful C-C bond-forming reaction where the acyl group is attached to an aromatic ring.[11][12] This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to the acyl chloride and generates a highly electrophilic acylium ion.[13]

Causality & Selectivity: The reaction of this compound with an activated aromatic compound like phenetole (ethoxybenzene) is used to synthesize key precursors for drugs.[14] A challenge in Friedel-Crafts reactions is controlling regioselectivity (ortho- vs. para-substitution) on the nucleophilic ring.[12] For phenetole, the para-product is typically favored due to steric hindrance from the bulky ethoxy group. Another key advantage of acylation over alkylation is that the product, an aromatic ketone, is deactivated towards further substitution, preventing polyacylation.[12]

Experimental Protocol: Synthesis of 5-Bromo-2-chloro-4'-ethoxybenzophenone[14]

-

Setup: Charge a multi-necked, flame-dried flask equipped with a stirrer, thermometer, and addition funnel with anhydrous aluminum chloride (AlCl₃, 1.1-1.5 eq.) and an inert solvent like dichloromethane (DCM). Protect the system with an inert atmosphere.

-

Acyl Chloride Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it to the AlCl₃ suspension.

-

Cooling: Cool the reaction mixture to a low temperature, typically between -30 °C and -10 °C, to control the reaction rate and minimize side products.[14]

-

Nucleophile Addition: Add phenetole (1.0 eq.) dropwise via the addition funnel, maintaining the low temperature.

-

Reaction: Stir the mixture at low temperature for 1-3 hours.[14] Monitor for completion using TLC or HPLC.

-

Quenching: Carefully and slowly pour the reaction mixture into a flask containing crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the product into the organic layer.

-

Work-up & Isolation: Separate the organic layer. Wash with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water.[14]

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Chemoselectivity: A Tale of Three Functional Groups

A key question for any multifunctional molecule is chemoselectivity. In this compound, the reactivity hierarchy is clear:

Acyl Chloride >> Aryl Halides

Under the conditions described for nucleophilic acyl substitution (amines, alcohols, Friedel-Crafts), the aryl C-Cl and C-Br bonds are completely unreactive. Transformations at these positions, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, require entirely different catalytic systems (e.g., Palladium catalysts) and conditions that are incompatible with the presence of the highly sensitive acyl chloride. For synthetic routes requiring modification of the aromatic ring, the acyl chloride is typically generated after the aryl halide has been functionalized, or the acyl group is carried through the synthesis in a more stable form, like a carboxylic acid or ester.

Conclusion

This compound is a potent electrophile whose chemistry is dominated by the acyl chloride moiety. It serves as an exemplary substrate for nucleophilic acyl substitution, reacting predictably and efficiently with a host of N-, O-, and C-nucleophiles to generate amides, esters, and ketones, respectively. For the synthetic chemist, understanding the supreme reactivity of the acyl chloride group is the key to unlocking its utility. By employing controlled conditions—specifically, anhydrous solvents, inert atmospheres, and appropriate temperature control—one can harness its power to construct complex molecular architectures with high precision and yield, making it an indispensable tool in the arsenal of drug development and materials science.

References

- Google Patents. (2020). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

- Clark, J. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE.

- Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

- Patsnap Eureka. (n.d.). A kind of synthetic method of 5-bromo-2-chlorobenzoic acid.

- WIPO Patentscope. (2023). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.

- Pharmaffiliates. (n.d.). CAS No : 21900-52-7 | Product Name : this compound.

- Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.

- Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

- Scribd. (n.d.). CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid | PDF.

- Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).

- Chad's Prep. (2021). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry.

- ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.

- Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene.

- Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.

- UNI ScholarWorks. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides.

- Organic Chemistry. (2023). Nucleophilic Acyl Substitution Reactions: General Concepts.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

Spectroscopic Profile of 5-Bromo-2-chlorobenzoyl Chloride: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-2-chlorobenzoyl chloride (CAS No. 21900-52-7), a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Due to the limited availability of publicly accessible experimental spectra, this document integrates verified mass spectrometry data with expertly predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. The guide is designed for researchers, chemists, and quality control professionals, offering a detailed interpretation of the spectral features to facilitate the identification and characterization of this compound. Methodologies for data acquisition are also presented to ensure alignment with best practices in analytical chemistry.

Introduction

This compound is a disubstituted benzoyl chloride derivative with the molecular formula C₇H₃BrCl₂O.[1][2] Its trifunctional nature—featuring an acyl chloride, a bromo group, and a chloro group on the aromatic ring—makes it a versatile reagent in organic synthesis. The precise characterization of such molecules is paramount for ensuring the purity of intermediates and the integrity of final products. Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are fundamental tools for this purpose. This guide synthesizes available data and predictive analysis to serve as a benchmark reference for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound through ionization and fragmentation analysis. For this compound, the presence of two different halogen atoms, bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl), results in a highly characteristic and complex isotopic pattern for the molecular ion and any fragments containing these atoms.

Electron Ionization Mass Spectrum (EI-MS) Data

Data available from the NIST Mass Spectrometry Data Center indicates key fragments for this compound.[3]

| Property | Value | Source |

| Molecular Formula | C₇H₃BrCl₂O | [1] |

| Molecular Weight | 253.90 g/mol | [1] |

| Exact Mass | 251.87443 Da | [1] |

| Key Fragments (m/z) | 217, 219 | [3] |

Interpretation of Key Fragments and Isotopic Pattern

The most abundant fragments observed at m/z 217 and 219 correspond to the loss of a chlorine radical from the acyl chloride group ([M-Cl]⁺).[3] This fragmentation is a common pathway for benzoyl chlorides.[4]

-

[M-Cl]⁺ Fragment (The Benzoyl Cation): The primary cleavage event is the loss of the chlorine atom from the carbonyl group, forming the 5-bromo-2-chlorobenzoyl cation.

-

The fragment containing ⁷⁹Br and ³⁵Cl has a mass of approximately 217 Da.

-

The fragment containing ⁸¹Br and ³⁵Cl has a mass of approximately 219 Da.

-

The fragment containing ⁷⁹Br and ³⁷Cl also has a mass of approximately 219 Da.

-

The fragment containing ⁸¹Br and ³⁷Cl has a mass of approximately 221 Da.

-

The observed top peaks at m/z 217 and 219 are consistent with the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), which dictate the relative intensities of these peaks.[3]

-

Further Fragmentation: This initial benzoyl cation (m/z 217/219) can subsequently lose a molecule of carbon monoxide (CO), a characteristic fragmentation of benzoyl cations, to yield the 5-bromo-2-chlorophenyl cation at m/z 189/191/193.[4]

Proposed Fragmentation Pathway

The logical flow of fragmentation under electron ionization is visualized below.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the absence of experimentally acquired spectra, the following ¹H and ¹³C NMR data are predicted based on established substituent effects on the benzene ring and data from analogous compounds.[5] The electron-withdrawing and anisotropic effects of the chloro, bromo, and acyl chloride groups dictate the chemical shifts.

Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-3 | 7.45 - 7.55 | Doublet (d) | J = 8.5 - 9.0 | Ortho-coupled to H-4. Deshielded by adjacent chloro group. |

| H-4 | 7.70 - 7.80 | Doublet of Doublets (dd) | J = 8.5 - 9.0, 2.0 - 2.5 | Ortho-coupled to H-3 and meta-coupled to H-6. |

| H-6 | 8.05 - 8.15 | Doublet (d) | J = 2.0 - 2.5 | Meta-coupled to H-4. Deshielded by ortho acyl chloride group. |

Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 166 - 169 | Typical range for an acyl chloride carbonyl carbon. |

| C-1 | 134 - 137 | Carbon bearing the acyl chloride group; deshielded. |

| C-2 | 138 - 141 | Carbon bearing the chlorine atom; highly deshielded. |

| C-3 | 132 - 135 | Aromatic CH. |

| C-4 | 136 - 139 | Aromatic CH, deshielded by para bromo group. |

| C-5 | 123 - 126 | Carbon bearing the bromine atom. |

| C-6 | 130 - 133 | Aromatic CH. |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted data for this compound is based on characteristic frequencies for acyl chlorides and substituted aromatic compounds.[6] For comparison, the spectrum of its precursor, 5-bromo-2-chlorobenzoic acid, would show a very broad O-H stretch from ~3300-2500 cm⁻¹ and a carbonyl (C=O) stretch around 1700 cm⁻¹, both of which are absent in the final acyl chloride.[7]

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 1785 - 1770 | Strong, Sharp | C=O Stretch (Acyl Chloride) |

| ~1580, ~1470 | Medium-Strong | Aromatic C=C Ring Stretch |

| 850 - 750 | Strong | C-Cl Stretch (Aromatic) |

| 750 - 550 | Strong | C-Cl Stretch (Acyl Chloride) |

| 680 - 500 | Medium-Strong | C-Br Stretch |

The most diagnostic peak is the very strong and sharp carbonyl absorption at a high wavenumber (>1770 cm⁻¹), which is a hallmark of an acyl chloride functional group.[6]

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

General Experimental Workflow

Sources

- 1. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H3BrCl2O | CID 2756871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 7. 5-Bromo-2-chlorobenzoic acid [webbook.nist.gov]

An In-depth Technical Guide to the Safe Handling and Application of 5-Bromo-2-chlorobenzoyl Chloride

This guide provides a comprehensive overview of 5-Bromo-2-chlorobenzoyl chloride, a critical intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the compound's chemical characteristics, reactivity, and detailed protocols for its safe handling, storage, and disposal. By understanding the causality behind these procedures, laboratory personnel can mitigate risks and ensure both personal safety and experimental integrity.

Core Characteristics and Applications

This compound (C₇H₃BrCl₂O) is a solid organic compound distinguished by a benzoyl chloride backbone with bromine and chlorine substituents.[1] Its primary utility is as a chemical intermediate, notably in the synthesis of Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[2][3] The acyl chloride functional group makes it a highly reactive electrophile, ideal for acylation reactions.[1]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 21900-52-7 | [3] |

| Molecular Formula | C₇H₃BrCl₂O | [4] |

| Molecular Weight | 253.91 g/mol | |

| Appearance | Solid | |

| Primary Application | Intermediate in pharmaceutical synthesis | [2][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance, demanding rigorous adherence to safety protocols. The primary dangers stem from its corrosive nature and its reactivity with water.

Signal Word: Danger [4]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H317: May cause an allergic skin reaction.[5]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

-

H400: Very toxic to aquatic life.[5]

The fundamental risk associated with this compound is its rapid hydrolysis. Upon contact with water, it decomposes into 5-bromo-2-chlorobenzoic acid and hydrochloric acid (HCl), the latter being a highly corrosive and toxic gas. This reaction is exothermic and can lead to pressure buildup in closed containers.

Comprehensive Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to ensure the safety of laboratory personnel and to maintain the chemical's integrity.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory when handling this compound. The following diagram illustrates the essential protective gear.

Caption: Mandatory PPE for handling this compound.

Safe Weighing and Dispensing Protocol

Due to its corrosive and hygroscopic nature, weighing and dispensing require a controlled environment.

-

Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood with the sash positioned as low as possible.[6][7] Cover the work surface with absorbent, disposable bench paper.[7]

-

Container Selection: Use rigid, anti-static weigh boats or glass containers.[8][9] Avoid using flexible materials like wax paper, which can lead to spills.[8]

-

Weighing Process:

-

Place an empty, sealed receiving container on the balance and tare it.

-

Transfer the receiving container into the fume hood.

-

In the fume hood, carefully transfer the this compound from its stock bottle to the tared container using a clean, dry spatula.

-

Securely close both the stock bottle and the receiving container.

-

Remove the sealed receiving container from the fume hood and re-weigh it to determine the exact mass transferred.[9]

-

-

Cleanup: All disposable items (weigh boats, contaminated paper) must be treated as hazardous waste.[9] Decontaminate non-disposable tools and the work surface according to the procedures outlined in Section 6.

Storage Requirements

Proper storage is crucial to prevent degradation and hazardous situations.

-

Temperature: Store in a refrigerator at 2-8°C.

-

Atmosphere: Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and hydrolysis.[4]

-

Containment: Store in a tightly sealed, clearly labeled container. Utilize secondary containment to mitigate the impact of potential leaks.[10]

-

Segregation: Store away from incompatible materials, especially water, alcohols, bases, and strong oxidizing agents.[11][12] Do not store in flammable liquid cabinets due to its reactivity.[13]

Reactivity and Incompatibility

Understanding the reactivity profile of this compound is essential for safe experimental design. As an acyl chloride, it is a potent acylating agent.

-

Water/Moisture: Reacts vigorously, producing corrosive hydrochloric acid and 5-bromo-2-chlorobenzoic acid. This is the most significant incompatibility to control.

-

Alcohols and Phenols: Reacts exothermically to form esters.[14]

-

Primary and Secondary Amines: Reacts readily to form amides. This reaction is often faster than hydrolysis.[15] Tertiary amines are generally unreactive.[16]

-

Bases (e.g., Sodium Hydroxide, Sodium Bicarbonate): Will neutralize the compound and its acidic hydrolysis products. This reaction can be vigorous.

-

Strong Oxidizing Agents: Incompatible, may lead to violent reactions.[12]

The following diagram illustrates the primary reaction pathways upon exposure to common nucleophiles.

Caption: Key reaction pathways for this compound.

Emergency Response Procedures

A clear, pre-defined emergency plan is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and appropriate fire extinguishers.

Spills and Leaks

-

Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

-

Control Vapors: If safe to do so, increase ventilation by opening the fume hood sash. Do not attempt to clean a large spill without appropriate respiratory protection.

-

Containment: For a small spill, cover with a dry, inert absorbent material such as dry sand, sodium bicarbonate, or a commercial sorbent rated for acid chlorides. DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS. [17]

-

Collection: Carefully sweep the contained material into a clearly labeled, dry, sealable container for hazardous waste disposal.[6]

-

Decontamination: Wipe the spill area with a cloth dampened with a non-reactive solvent (e.g., dichloromethane), followed by a wipe with a dilute solution of sodium bicarbonate. All cleaning materials must be disposed of as hazardous waste.

Fire Response

Fires involving this compound must be handled as a chemical fire with a water-reactive component.

-

Extinguishing Media: Use a Class D fire extinguisher (e.g., Met-L-X), dry chemical powder (ABC or BC), or carbon dioxide (CO₂).[18][19]

-

DO NOT USE WATER OR FOAM. Using water will exacerbate the situation by producing flammable and corrosive hydrogen chloride gas.[17][18]

-

Action: If the fire is small and you are trained to use an extinguisher, proceed with caution. For larger fires, or if the situation is escalating, activate the fire alarm, evacuate the area, and await emergency responders.

First Aid Measures